4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine
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Description
Synthesis Analysis
The synthesis of compounds related to 4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine involves multiple steps, including iodination, acetyl protection, coupling reactions, and deacetylation. For instance, the synthesis of a novel diamine precursor, 4,4′-(3-(tert-butyl)-4-aminophenoxy)diphenyl ether, was achieved through these steps starting from 2-tert-butylaniline and 4,4′-oxydiphenol . Similarly, the synthesis of a fluorinated aromatic diamine monomer, 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane, involved coupling and reduction steps . These synthetic routes are crucial for the development of advanced materials, such as polyimides, which exhibit enhanced solubility and thermal stability .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, the Schiff base 4-(((3-(tert-Butyl)-(1-phenyl)pyrazol-5-yl)imino)methyl)phenol was characterized by FT-IR, MS, NMR, and single-crystal X-ray diffraction. Theoretical studies using density functional theory (DFT) methods were also performed to optimize molecular geometry and vibrational frequencies, which showed good agreement with experimental data . Additionally, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide revealed extensive π-π interactions and a nearly linear intermolecular N–H···N hydrogen bond, indicating the importance of non-covalent interactions in the solid state .
Chemical Reactions Analysis
The reactivity of tert-butyl substituted compounds has been explored in various chemical reactions. For instance, the reaction of 3,5-di-(tert-butyl)-o-benzoquinone with arylamines under oxidative conditions led to the formation of pentaheterocyclic compounds with strong red luminescence properties . N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, demonstrating the activation of imines for nucleophilic addition and the influence of the tert-butyl group as a chiral directing group .
Physical and Chemical Properties Analysis
The introduction of tert-butyl and trifluoromethyl groups significantly influences the physical and chemical properties of the compounds. Polyimides synthesized from diamine precursors containing these groups exhibit excellent solubility, transparency, and high thermal stability, with glass transition temperatures exceeding 264 °C and 5% weight loss temperatures above 525 °C . The fluorinated polyimides derived from the novel diamine 9FTPBA also showed outstanding mechanical properties and thermal stability, with glass transition temperatures around 223–225 °C . The luminescent properties of terpyridyl compounds with different aryl substituents were systematically investigated, revealing that electron-donating substituents increase the fluorescent quantum yields .
Safety and Hazards
properties
IUPAC Name |
4-(4-tert-butylphenoxy)-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO/c1-16(2,3)11-4-7-13(8-5-11)22-15-9-6-12(21)10-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGWRXMXZADROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine |
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